6-Chloro-3,4-dimethylpyridin-2-amine
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Overview
Description
6-Chloro-3,4-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 3rd and 4th positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-dimethylpyridin-2-amine typically involves the chlorination of 3,4-dimethylpyridine followed by amination. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Chloro-3,4-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyridine ring influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,4-Dimethylpyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Chloropyridine: Lacks the methyl groups, leading to variations in chemical behavior and biological activity.
2-Aminopyridine: Has an amino group at the 2nd position but lacks the chlorine and methyl groups.
Uniqueness: 6-Chloro-3,4-dimethylpyridin-2-amine is unique due to the specific combination of chlorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H9ClN2 |
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Molecular Weight |
156.61 g/mol |
IUPAC Name |
6-chloro-3,4-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-6(8)10-7(9)5(4)2/h3H,1-2H3,(H2,9,10) |
InChI Key |
DNOOQZMHXXFDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C)N)Cl |
Origin of Product |
United States |
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